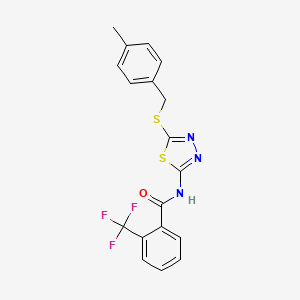
N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3N3OS2 and its molecular weight is 409.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its effects.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C18H16F3N3OS
- Molecular Weight : 421.993 g/mol
- CAS Number : 618432-04-5
The structure features a thiadiazole ring, which is known for its diverse pharmacological properties, and a trifluoromethyl group that enhances lipophilicity and biological activity.
Antimicrobial Properties
Studies have indicated that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the thioether group in this compound contributes to its effectiveness against various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Activity
Research has also explored the anticancer potential of thiadiazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. In a study involving human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 8.2 |
| A549 (Lung Cancer) | 12.0 |
The compound's mechanism may involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. This compound has been evaluated in models of inflammation:
- Inhibition of nitric oxide production in RAW264.7 macrophages.
- Reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for further development.
Case Study 2: Anticancer Activity
In a recent investigation published in Cancer Letters, researchers assessed the anticancer properties of this compound on various cancer cell lines. The results demonstrated that it significantly inhibited cell growth and induced apoptosis through the mitochondrial pathway.
Propiedades
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-6-8-12(9-7-11)10-26-17-24-23-16(27-17)22-15(25)13-4-2-3-5-14(13)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDXDBYMZSEQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














